2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with ethoxyphenyl, oxoethyl, sulfanyl, dimethyl, and methylphenyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with an appropriate reagent to introduce the oxoethyl group.
Sulfanyl Group Introduction: The ethoxyphenyl intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Pyridine Ring Formation: The intermediate compound is then cyclized to form the pyridine ring with dimethyl and methylphenyl substitutions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- **N-(4-ethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Uniqueness
The uniqueness of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H26N2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26N2O3S/c1-5-30-21-11-9-19(10-12-21)22(28)15-31-25-23(17(3)14-18(4)26-25)24(29)27-20-8-6-7-16(2)13-20/h6-14H,5,15H2,1-4H3,(H,27,29) |
InChI Key |
IQNYRJJGYPTQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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